molecular formula C25H25NO4 B10817641 Benzhydrocodone CAS No. 1259440-61-3

Benzhydrocodone

Cat. No.: B10817641
CAS No.: 1259440-61-3
M. Wt: 403.5 g/mol
InChI Key: VPMRSLWWUXNYRY-PJCFOSJUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydrocodone involves the esterification of hydrocodone with benzoic acid. This process can be carried out using various esterification techniques, including the use of acid chlorides or anhydrides in the presence of a base or acid catalyst . The reaction typically requires controlled conditions to ensure the selective formation of the ester bond without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity and yield .

Mechanism of Action

Properties

Key on ui mechanism of action

Benzyhydrocodone is not reported to have pharmacological activity of its own and it not present in the plasma at detectable concentrations. Its active metabolite, [hydrocodone] is a mu-opioid receptor agonist.

CAS No.

1259440-61-3

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate

InChI

InChI=1S/C25H25NO4/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3/t17-,18+,23-,25-/m0/s1

InChI Key

VPMRSLWWUXNYRY-PJCFOSJUSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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